

# Deanol Aceglumate: A Technical Guide to Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: *Deanol aceglumate*

Cat. No.: *B1669962*

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## Abstract

**Deanol aceglumate** (CAS: 3342-61-8) is the salt formed from the nootropic agent Deanol (2-(dimethylamino)ethanol) and the metabolic intermediate N-acetyl-L-glutamic acid.[1][2] Primarily investigated for its potential role as a cholinergic precursor, **Deanol aceglumate** is also described as a hepatoprotective agent.[1][3][4] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and proposed biological mechanism. Detailed experimental protocols for a plausible synthesis and subsequent analysis are provided, along with key physicochemical data for the compound and its constituent precursors.

## Chemical Properties

**Deanol aceglumate** is a salt composed of the organic base 2-(dimethylamino)ethanol (Deanol) and the dicarboxylic acid N-acetyl-L-glutamic acid.[1] Its properties are derived from these two components.

## Physicochemical Data of Deanol Aceglumate

The following table summarizes the key physicochemical properties of **Deanol aceglumate**.

Property	Value	Reference(s)
CAS Number	3342-61-8	[2]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Molecular Weight	278.30 g/mol	[1]
Appearance	Solid at room temperature	[5]
Boiling Point	495.9 °C at 760 mmHg (Predicted)	[2]
Flash Point	253.7 °C (Predicted)	[2]
Solubility	Soluble in Water, DMSO, Ethanol, DMF	[5]
Storage	Powder: -20°C (3 years), 4°C (2 years). In Solvent: -80°C (6 months), -20°C (1 month)	[1]

## Physicochemical Data of Precursors

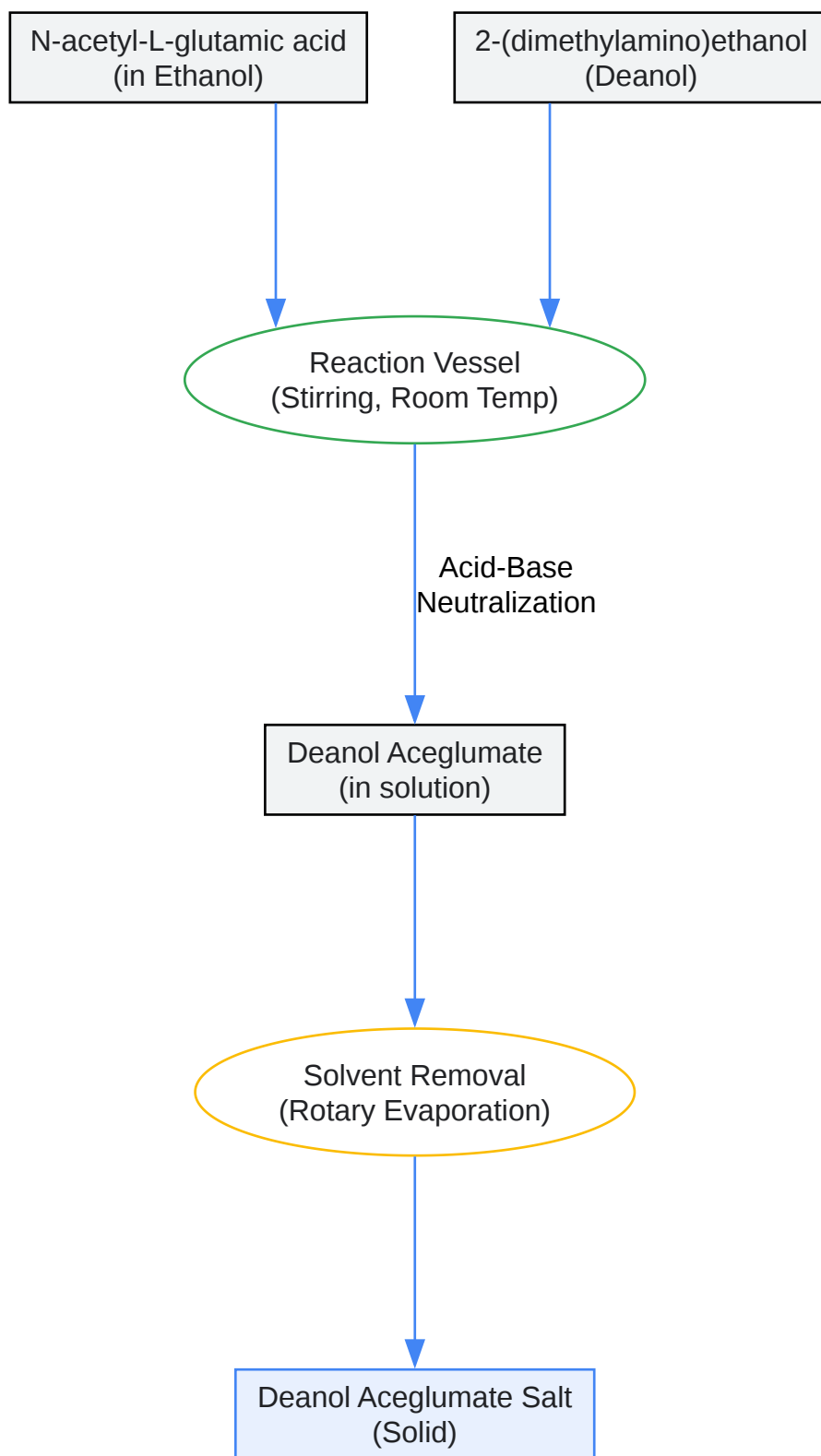
The properties of the individual acid and base components are critical for understanding the nature of the salt.

Property	N-acetyl-L-glutamic acid	2-(dimethylamino)ethanol (Deanol)
CAS Number	1188-37-0	108-01-0
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>5</sub>	C <sub>4</sub> H <sub>11</sub> NO
Molecular Weight	189.17 g/mol	89.14 g/mol
Melting Point	194-196 °C	-59 °C
pKa	~3.43 (strongest acidic)	~9.23
Solubility in Water	36 g/L	Miscible
Appearance	White crystalline powder	Clear, colorless liquid

## Synthesis of Deanol Aceglumate

The synthesis of **Deanol aceglumate** is a straightforward acid-base neutralization reaction. An equimolar amount of N-acetyl-L-glutamic acid is reacted with 2-(dimethylamino)ethanol in a suitable solvent. The product salt can then be isolated upon solvent removal or precipitation.

### Reaction Scheme



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Figure 1: Synthesis Workflow for **Deanol Aceglumate**.

## Experimental Protocol: Plausible Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of **Deanol aceglumate** based on fundamental chemical principles of salt formation.

Materials:

- N-acetyl-L-glutamic acid (1.00 eq, e.g., 18.92 g, 0.1 mol)
- 2-(dimethylamino)ethanol (Deanol) (1.00 eq, e.g., 8.91 g, 0.1 mol)
- Ethanol, anhydrous (approx. 200 mL)
- Diethyl ether (for precipitation/washing, optional)

Procedure:

- **Dissolution:** In a 500 mL round-bottom flask, dissolve N-acetyl-L-glutamic acid in 150 mL of anhydrous ethanol. Stir at room temperature until a clear solution is obtained. Gentle warming may be applied if necessary.
- **Addition of Base:** To the stirred solution, add 2-(dimethylamino)ethanol dropwise over 10-15 minutes using an addition funnel. An exothermic reaction may be observed.
- **Reaction:** Stir the resulting mixture at room temperature for 2 hours to ensure complete salt formation.
- **Isolation:**
  - **Method A (Direct Evaporation):** Remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid or viscous oil is the **Deanol aceglumate** salt. Further drying under high vacuum will yield the final product.
  - **Method B (Precipitation):** While stirring the ethanol solution, slowly add diethyl ether until a white precipitate forms. Continue adding ether until precipitation is complete.
- **Purification:**

- If using Method B, collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Expected Outcome: A white to off-white solid, which is the **Deanol aceglumate** salt.

## Analytical Characterization

To confirm the identity, purity, and structure of the synthesized **Deanol aceglumate**, standard analytical techniques should be employed.

## Experimental Protocol: Analytical Characterization

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the structure by identifying the protons and carbons of both the N-acetyl-L-glutamate and Deanol moieties. Quantitative NMR (qNMR) can be used for purity assessment.
- Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>. Add an accurately weighed amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for qNMR.
- <sup>1</sup>H NMR (in D<sub>2</sub>O):
  - N-acetyl-L-glutamate signals: Expect peaks corresponding to the acetyl methyl group (~2.0 ppm), the alpha-proton (~4.1 ppm), and the beta and gamma protons (~1.8-2.3 ppm).
  - Deanol signals: Expect peaks for the N-methyl groups (a singlet, ~2.9 ppm) and the two methylene groups (~3.2 ppm and ~3.8 ppm).

- $^{13}\text{C}$  NMR: Confirm the presence of all expected carbon signals, including the carboxyl and carbonyl carbons.
- Reference: A validated method for the quantitative determination of Deanol salts in cosmetic formulations using NMR has been published and can be adapted.

## 2. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the synthesized compound and quantify any unreacted starting materials or by-products.
- Plausible HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent like acetonitrile or methanol.
  - Detection: UV detection at a low wavelength (e.g., 205-215 nm) to detect the amide bond of the aceglumate moiety. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could also be used as near-universal detectors since Deanol lacks a strong chromophore.
  - Standard Preparation: Prepare standard solutions of N-acetyl-L-glutamic acid, Deanol, and the synthesized **Deanol aceglumate** in the mobile phase to determine retention times and for quantification.

## Proposed Mechanism of Action

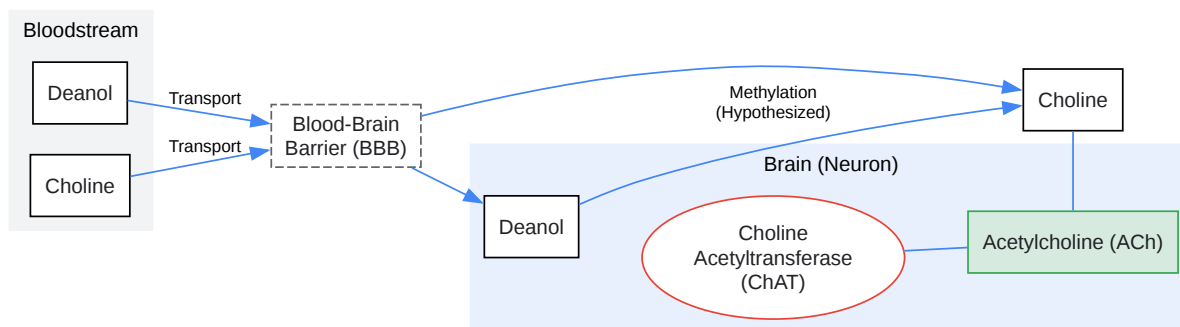
The biological activity of **Deanol aceglumate** is attributed to the Deanol component. The primary proposed mechanism is its role as a precursor to acetylcholine (ACh), a critical neurotransmitter involved in memory, learning, and muscle control.

The pathway is hypothesized as follows:

- Absorption and Transport: After administration, **Deanol aceglumate** dissociates, and Deanol is absorbed into the bloodstream.

- Blood-Brain Barrier: Deanol crosses the blood-brain barrier (BBB). Studies suggest it competes with choline for the same transport mechanism.[6]
- Conversion to Choline: Inside the brain, Deanol is thought to be methylated to form choline. However, some studies indicate that Deanol is not readily methylated in the brain.[7] An alternative hypothesis is that Deanol increases plasma choline levels, which in turn increases brain choline.[7]
- Acetylcholine Synthesis: The resulting choline is then acetylated by choline acetyltransferase (ChAT) to form acetylcholine.

This proposed pathway suggests that increasing the availability of Deanol could lead to higher levels of acetylcholine in the brain, potentially enhancing cholinergic neurotransmission.[8][9] However, the efficacy of Deanol in significantly increasing brain acetylcholine levels remains a subject of scientific debate.[10][11]



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Figure 2: Proposed Cholinergic Pathway of Deanol.

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